6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Description
Properties
IUPAC Name |
6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N2O2/c1-4-5(10)2-6(11)8-12-7(9(14)15)3-13(4)8/h2-3H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGSFTASOGGIOTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C2=NC(=CN12)C(=O)O)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501186169 | |
| Record name | 6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501186169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.96 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427460-90-9 | |
| Record name | 6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-90-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501186169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid typically involves the functionalization of imidazo[1,2-a]pyridine derivatives. One common method includes the bromination of 5-methylimidazo[1,2-a]pyridine-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds related to 6,8-dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid exhibit significant antimicrobial properties. For instance, derivatives of imidazo[1,2-a]pyridine have shown effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values for these compounds range from 4 to 20 μmol/L, demonstrating potent activity compared to standard antibiotics like cefotaxime .
Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against several cancer cell lines, including human lung (NCI-H460), liver (HepG2), and colon cancer (HCT-116) cells. In studies using the MTT assay, the compound exhibited moderate to potent cytotoxicity with IC50 values indicating significant growth inhibition of tumor cells. The structure-activity relationship (SAR) analyses suggest that specific substituents on the imidazo[1,2-a]pyridine scaffold enhance its anticancer efficacy .
Neuropharmacological Potential
Imidazo[1,2-a]pyridines are being explored for their potential as neuroprotective agents and in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The incorporation of an exocyclic amine into the structure has been shown to improve binding affinity to adenosine receptors, which are critical in modulating neurotransmission and neuroinflammation. This suggests that derivatives of this compound could serve as promising candidates for further development in neuropharmacology .
Case Studies and Experimental Findings
Mechanism of Action
The mechanism of action of 6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. In the context of its antimicrobial activity, the compound may inhibit essential enzymes or disrupt cellular processes in pathogenic microorganisms. The exact molecular pathways and targets can vary depending on the specific application and the organism being targeted.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chloro-3-methylpyridine
- 2-Amino-5-bromo-3-methylpyridine
- Ethyl-3,6-dibromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate
Uniqueness
6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid is unique due to its specific substitution pattern and the presence of both bromine atoms at the 6 and 8 positions. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from other similar compounds.
Biological Activity
6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid (CAS No. 1427460-90-9) is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a scaffold for drug development. The presence of bromine atoms in its structure enhances its reactivity and biological interactions.
- Molecular Formula : CHBrNO
- Molar Mass : 333.96 g/mol
- Structural Characteristics : The compound features a dibrominated imidazo[1,2-a]pyridine core with a carboxylic acid functional group, which is crucial for its biological activity.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that derivatives of imidazo[1,2-a]pyridine compounds can inhibit bacterial growth. For instance, compounds with similar structures have demonstrated efficacy against pathogens like Staphylococcus aureus and Escherichia coli. The mechanism often involves the inhibition of bacterial enzymes or disruption of cell membrane integrity.
Enzyme Inhibition
The compound may act as an inhibitor of specific enzymes involved in critical biological pathways. For example, it has been suggested that similar compounds can inhibit heparanase-1 (HPSE1), an enzyme implicated in cancer progression and kidney diseases. The inhibition of HPSE1 could lead to reduced tumor metastasis and improved outcomes in proteinuric kidney diseases .
Cytotoxicity Studies
Cytotoxicity assays indicate that this compound may exhibit selective toxicity towards certain cancer cell lines while sparing normal cells. This selectivity is essential for developing effective anticancer therapies.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
-
Study on Antimicrobial Properties :
- A study evaluated the antimicrobial effects of various imidazo[1,2-a]pyridine derivatives against a range of bacteria.
- Results indicated that modifications at the bromine positions significantly affected antimicrobial potency.
- Inhibition of Heparanase :
- Cytotoxicity Evaluation :
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with other related compounds:
| Compound Name | Antimicrobial Activity | Enzyme Inhibition | Cytotoxicity |
|---|---|---|---|
| 6-Bromoimidazo[1,2-a]pyridine | Moderate | Low | Low |
| 5-Methylimidazo[1,2-a]pyridine | Low | Moderate | Moderate |
| This compound | High | High | High |
Q & A
Q. What are the recommended synthetic routes for 6,8-Dibromo-5-methylimidazo[1,2-a]pyridine-2-carboxylic acid?
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves cyclization of α-haloketones with aminopyridine precursors. For brominated derivatives like this compound, a two-step approach is advised:
Core Formation : React 2-aminonicotinic acid derivatives with α-bromoketones under basic conditions (e.g., K₂CO₃ in DMF) to form the imidazo[1,2-a]pyridine backbone .
Regioselective Bromination : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DCM or DMF) at 0–25°C to introduce bromine at the 6- and 8-positions. Monitor reaction progress via TLC or LC-MS to avoid over-bromination .
Q. How should researchers characterize this compound analytically?
Key characterization methods include:
- 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl₃. The methyl group (5-position) typically appears as a singlet (~δ 2.5 ppm), while aromatic protons (6- and 8-positions) show deshielding due to bromine .
- HRMS : Confirm molecular weight (C₉H₅Br₂N₂O₂; theoretical ~354.87 g/mol). Discrepancies <2 ppm are acceptable, but isotopic patterns must align with Br₂ .
- IR Spectroscopy : Identify carboxylic acid O-H stretches (~2500–3000 cm⁻¹) and C=O vibrations (~1700 cm⁻¹) .
Q. What are the safety and handling protocols for this compound?
- Storage : Keep in a desiccator at 2–8°C under inert gas (Ar/N₂) to prevent hydrolysis of the carboxylic acid group .
- Waste Disposal : Neutralize acidic residues with NaHCO₃ before transferring to halogenated waste containers .
- Toxicity : Limited data available; assume acute toxicity (LD₅₀ <500 mg/kg) and wear PPE (gloves, goggles, lab coat) .
Q. What are the potential research applications of this compound?
- Pharmaceutical Intermediates : Bromine atoms enhance electrophilicity for cross-coupling reactions (e.g., Suzuki-Miyaura) to build bioactive molecules .
- Fluorescent Probes : The rigid imidazo[1,2-a]pyridine core can be functionalized for imaging agents, as seen in analogous benzodiazepine receptor probes .
Advanced Research Questions
Q. How can regioselective bromination at the 6- and 8-positions be optimized?
Regioselectivity is influenced by:
- Directing Groups : The 2-carboxylic acid acts as a meta-director, favoring bromination at positions 6 and 7. Use Lewis acids (e.g., FeCl₃) to enhance selectivity .
- Computational Modeling : Employ density functional theory (DFT) to predict bromine addition sites based on electron density maps .
- Kinetic Control : Lower temperatures (0°C) slow reaction rates, improving selectivity. Validate with single-crystal XRD to confirm substitution patterns .
Q. How should researchers resolve contradictions in spectroscopic data?
Example: Discrepancies in HRMS (<2 ppm error) may arise from:
- Isotopic Contributions : Bromine (⁷⁹Br/⁸¹Br) creates a doublet peak; verify using isotopic distribution software .
- Adduct Formation : Sodium or potassium adducts ([M+Na]⁺/[M+K]⁺) can shift observed m/z. Use ESI-MS in negative ion mode for carboxylic acids .
- Impurity Interference : Purify via preparative HPLC (C18 column, 0.1% TFA in H₂O/MeCN) and reanalyze .
Q. What computational methods support reaction mechanism studies for this compound?
- Reaction Path Search : Use quantum chemical software (e.g., Gaussian, ORCA) to model bromination transition states and identify rate-determining steps .
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction energetics .
- Machine Learning : Train models on imidazo[1,2-a]pyridine reaction datasets to predict optimal conditions (e.g., temperature, catalyst) .
Q. How does substitution at the 5-methyl position influence bioactivity?
- Steric Effects : Methyl groups enhance metabolic stability but may reduce binding affinity. Compare IC₅₀ values against non-methylated analogs in enzyme assays .
- Electron-Withdrawing Effects : Bromine atoms increase electrophilicity, facilitating covalent bonding to cysteine residues in target proteins. Validate via X-ray crystallography .
Q. What strategies mitigate decomposition during long-term storage?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
